

What is Veratraldehyde-d3 and its chemical structure?

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Compound of Interest

Compound Name: Veratraldehyde-d3

Cat. No.: B15559781

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Veratraldehyde-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Veratraldehyde-d3**, a deuterated analog of veratraldehyde. This isotopically labeled compound serves as a critical tool in advanced analytical methodologies, particularly in mass spectrometry-based quantitative analysis. This guide will cover its chemical structure, physical and chemical properties, and its primary applications in research and development.

Chemical Identity and Structure

Veratraldehyde-d3 is a stable, isotopically labeled form of veratraldehyde (3,4-dimethoxybenzaldehyde). In **Veratraldehyde-d3**, three hydrogen atoms on one of the methoxy groups are replaced with deuterium atoms. Specifically, the deuteration occurs at the 3-position methoxy group, leading to the chemical name 3-(methoxy-d3)-4-methoxybenzaldehyde. This precise isotopic labeling is crucial for its use as an internal standard in quantitative analytical methods.

The chemical structure of **Veratraldehyde-d3** is as follows:

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Caption: Chemical structure of **Veratraldehyde-d3**.

Physicochemical Properties

Quantitative data for **Veratraldehyde-d3** is summarized in the table below. It is important to note that while the molecular weight is different from its non-deuterated counterpart, other physical properties such as melting point, boiling point, and solubility are expected to be very similar.

Property	Value	Source
Chemical Formula	$C_9H_7D_3O_3$	CDN Isotopes
Molecular Weight	169.19 g/mol	CDN Isotopes
CAS Number	147254-65-9	CDN Isotopes
Appearance	White to off-white solid	Assumed from Veratraldehyde
Melting Point	40-43 °C	Assumed from Veratraldehyde
Boiling Point	281 °C	Assumed from Veratraldehyde
Solubility	Soluble in ethanol, ether, and hot water.	Assumed from Veratraldehyde

Applications in Research and Development

The primary application of **Veratraldehyde-d3** is as an internal standard for quantitative analysis using mass spectrometry (MS), particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays.

The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry for its ability to correct for variations in sample preparation, injection volume, and matrix effects. Because **Veratraldehyde-d3** is chemically identical to veratraldehyde, it co-elutes with the analyte during chromatography and experiences similar ionization efficiency in the mass spectrometer. However, due to its higher mass, it can be distinguished from the non-labeled analyte by the mass spectrometer.

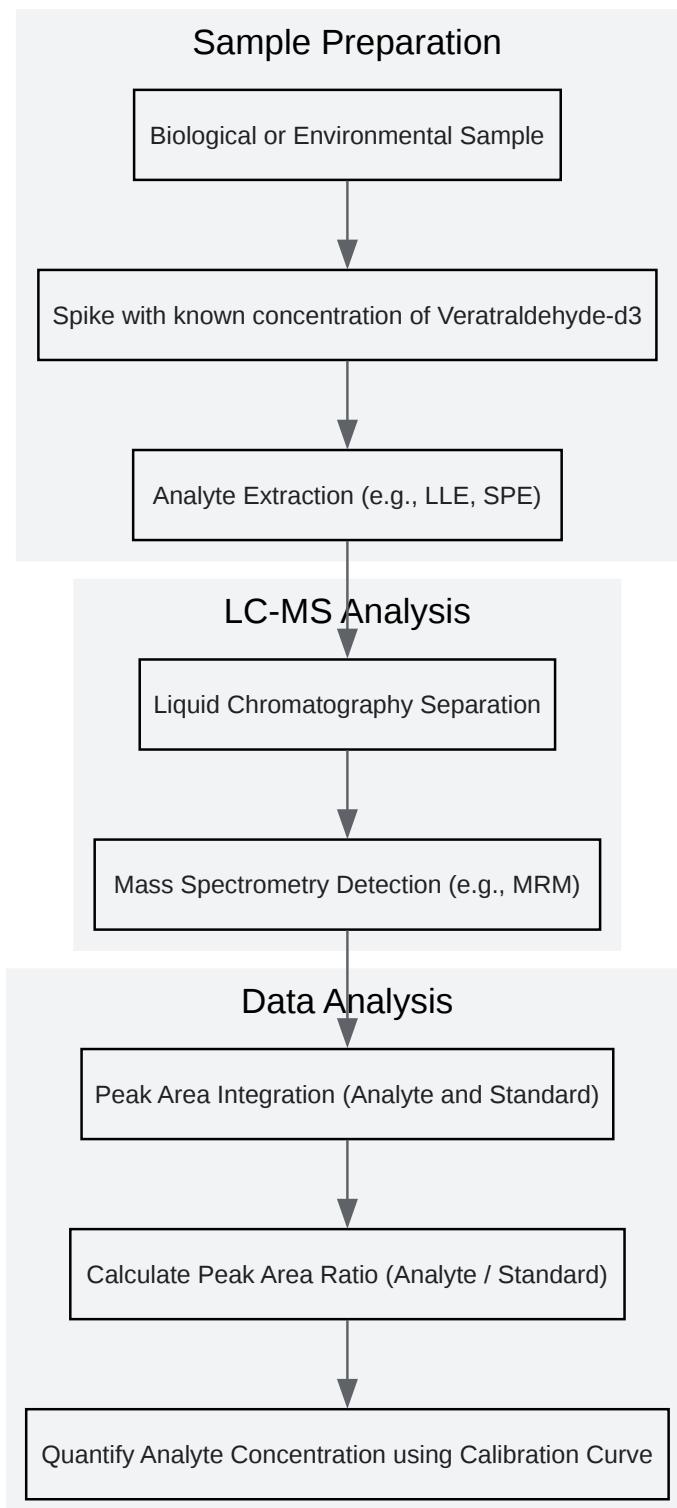
This allows for highly accurate and precise quantification of veratraldehyde in complex biological and environmental samples. Veratraldehyde itself is a compound of interest in various fields:

- Flavor and Fragrance Chemistry: Veratraldehyde is a naturally occurring compound found in various plants and is used as a flavoring and fragrance agent.^[1] Researchers may use **Veratraldehyde-d3** to quantify the amount of veratraldehyde in food products, perfumes, and essential oils.
- Pharmaceutical Analysis: Veratraldehyde is a precursor and intermediate in the synthesis of several pharmaceutical compounds.^[1] **Veratraldehyde-d3** can be used in pharmacokinetic studies to accurately measure the concentration of veratraldehyde or its metabolites in biological fluids.
- Metabolomics: As a metabolite or degradation product of more complex molecules, the quantification of veratraldehyde can be important in metabolomics studies.

Experimental Workflow: Use as an Internal Standard

The following diagram illustrates a typical experimental workflow for using **Veratraldehyde-d3** as an internal standard in a quantitative LC-MS experiment.

Experimental Workflow for Veratraldehyde-d3 as an Internal Standard

[Click to download full resolution via product page](#)Caption: Workflow for quantitative analysis using **Veratraldehyde-d3**.

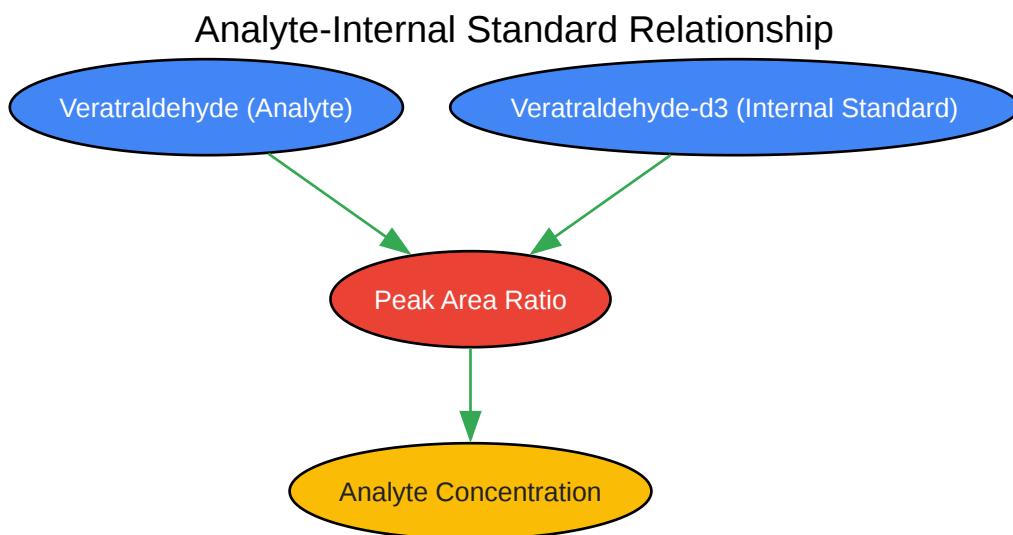
Detailed Methodological Steps:

- Preparation of Standard Solutions: A stock solution of **Veratraldehyde-d3** is prepared in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration. This stock solution is then used to prepare working solutions for spiking into samples and for creating a calibration curve.
- Sample Preparation:
 - A known amount of the biological or environmental sample is taken.
 - A precise volume of the **Veratraldehyde-d3** working solution is added ("spiked") into the sample at the earliest stage of preparation to account for analyte loss during extraction.
 - The sample is then subjected to an extraction procedure to isolate the analyte (veratraldehyde) and the internal standard. Common methods include liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
 - The extracted sample is then reconstituted in a solvent compatible with the LC-MS system.
- Calibration Curve Preparation: A series of calibration standards are prepared by spiking known concentrations of non-labeled veratraldehyde into a matrix that mimics the actual samples (e.g., blank plasma, water). Each calibration standard is also spiked with the same, constant concentration of **Veratraldehyde-d3**.
- LC-MS Analysis:
 - The prepared samples and calibration standards are injected into the LC-MS system.
 - The liquid chromatography step separates veratraldehyde and **Veratraldehyde-d3** from other components in the sample. Due to their chemical similarity, they will have nearly identical retention times.
 - The mass spectrometer is set up to monitor for the specific mass-to-charge ratios (m/z) of both veratraldehyde and **Veratraldehyde-d3**. A common technique is Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

- Data Analysis and Quantification:
 - The peak areas for both the analyte (veratraldehyde) and the internal standard (**Veratraldehyde-d3**) are integrated.
 - The ratio of the peak area of the analyte to the peak area of the internal standard is calculated for each sample and calibration standard.
 - A calibration curve is generated by plotting the peak area ratios of the calibration standards against their known concentrations.
 - The concentration of veratraldehyde in the unknown samples is then determined by interpolating their peak area ratios on the calibration curve.

Logical Relationship: Analyte and Internal Standard

The relationship between the analyte (Veratraldehyde) and the internal standard (**Veratraldehyde-d3**) in quantitative analysis is based on the principle of relative response.



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Caption: Relationship between analyte and internal standard.

This diagram illustrates that the measured signals of both the analyte and the internal standard are used to calculate a ratio. This ratio is then directly proportional to the concentration of the

analyte, effectively minimizing errors introduced during the analytical process.

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References

- 1. foreverest.net [foreverest.net]
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